molecular formula C15H25NO4 B1475115 1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)proline CAS No. 1426953-67-4

1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)proline

Cat. No.: B1475115
CAS No.: 1426953-67-4
M. Wt: 283.36 g/mol
InChI Key: VCRAFQVQBLKLQG-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)proline is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a proline derivative

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)proline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available proline and tert-butyl chloroformate.

    Protection of Proline: Proline is first protected by reacting it with tert-butyl chloroformate in the presence of a base such as triethylamine. This forms the Boc-protected proline.

    Alkylation: The Boc-protected proline is then subjected to alkylation using 2-cyclopropylethyl bromide in the presence of a strong base like sodium hydride. This step introduces the cyclopropylethyl group to the proline derivative.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)proline can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids.

    Substitution: Nucleophilic substitution reactions can be performed on the cyclopropylethyl group using reagents like sodium azide or lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong acids for deprotection, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)proline has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)proline exerts its effects is primarily through its interaction with biological molecules. The Boc group provides steric hindrance, protecting the proline moiety during synthetic transformations. Upon deprotection, the free amine can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclopropylethyl group may enhance binding affinity or specificity to target molecules .

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)proline can be compared with other Boc-protected proline derivatives, such as:

    1-(tert-Butoxycarbonyl)-proline: Lacks the cyclopropylethyl group, making it less sterically hindered and potentially less selective in biological interactions.

    1-(tert-Butoxycarbonyl)-3-methylproline: Features a methyl group instead of a cyclopropylethyl group, resulting in different steric and electronic properties.

    1-(tert-Butoxycarbonyl)-3-phenylproline: Contains a phenyl group, which introduces aromaticity and different binding characteristics compared to the cyclopropylethyl group.

These comparisons highlight the uniqueness of this compound in terms of its steric and electronic properties, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

3-(2-cyclopropylethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-8-11(12(16)13(17)18)7-6-10-4-5-10/h10-12H,4-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRAFQVQBLKLQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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